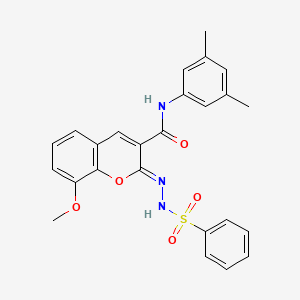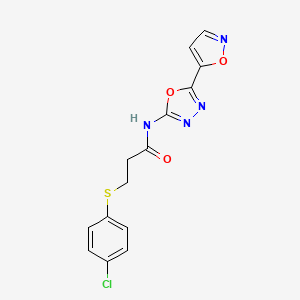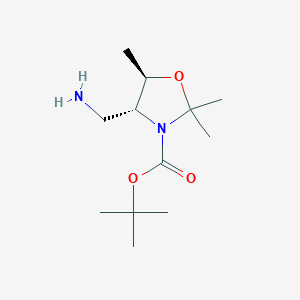
Tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound known for its unique structural features and reactivity This compound belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between 2-amino-2-methyl-1-propanol and a suitable aldehyde or ketone can form the oxazolidine ring.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Stereoselective Synthesis: Ensuring the correct stereochemistry (4R,5R) often requires the use of chiral catalysts or starting materials to control the configuration during the cyclization and alkylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high stereochemical purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the oxazolidine ring, potentially opening it to form linear amines or alcohols.
Substitution: The tert-butyl group can be substituted under specific conditions, although it is generally resistant to many reagents due to steric hindrance.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Substitution: Strong nucleophiles or electrophiles can be employed, often requiring elevated temperatures or catalysts.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of linear amines or alcohols.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it useful in studying enzyme mechanisms and metalloprotein interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxazolidine ring is particularly interesting for the development of antibiotics and other drugs targeting bacterial cell walls.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism by which tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it can interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (4S,5S)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate: The enantiomer of the compound , differing only in stereochemistry.
Tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Tert-butyl (4R,5R)-4-(methyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate: Similar structure but with a methyl group instead of an aminomethyl group.
Uniqueness
The uniqueness of tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct
Eigenschaften
IUPAC Name |
tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7,13H2,1-6H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHYJLHCIFWOCF-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
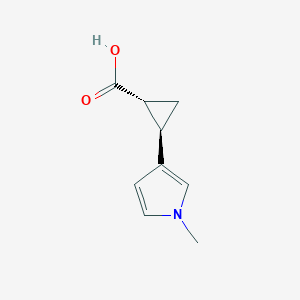
![3-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2747201.png)
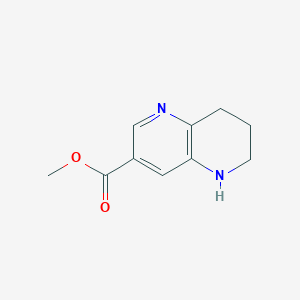
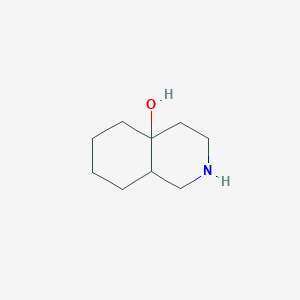
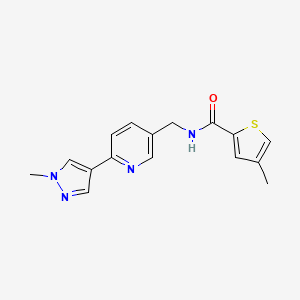
![2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2747207.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea](/img/structure/B2747209.png)
![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide](/img/structure/B2747210.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2747212.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747213.png)
![5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2747216.png)
![1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2747218.png)
